molecular formula C18H23N3O4S2 B2515855 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091444-48-2

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Cat. No. B2515855
CAS RN: 1091444-48-2
M. Wt: 409.52
InChI Key: LRMBBSSZDSQXOU-UHFFFAOYSA-N
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Description

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a chemical compound. Thiophene-based analogs, like this compound, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide would include this thiophene ring along with other functional groups.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Thiophene derivatives have shown anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Applications

Thiophene derivatives have also demonstrated antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial agents.

Antihypertensive Applications

Thiophene derivatives have shown antihypertensive properties . This suggests that our compound could potentially be used in the development of new antihypertensive drugs.

Antitumor Applications

Thiophene derivatives have shown antitumor activity . This indicates that our compound could be used in the development of new antitumor agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that our compound could potentially be used in the development of new corrosion inhibitors.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , and in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could be used in the development of new materials for these applications.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that our compound could potentially be used in the development of new OFETs.

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring new applications, and understanding the biological activity of these compounds .

Mechanism of Action

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-18(2,3)17(23)21-14-8-6-13(7-9-14)16(22)19-10-11-20-27(24,25)15-5-4-12-26-15/h4-9,12,20H,10-11H2,1-3H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMBBSSZDSQXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

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